Introduction: The Strategic Importance of Fluorinated Tryptophans
Introduction: The Strategic Importance of Fluorinated Tryptophans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acids is a cornerstone of innovation. N-α-(tert-butoxycarbonyl)-4-fluoro-L-tryptophan (N-Boc-4-fluoro-L-tryptophan) represents a pivotal building block in this arena. The introduction of a fluorine atom onto the indole ring of tryptophan, a naturally fluorescent and bulky amino acid, offers a unique confluence of properties. Fluorine's high electronegativity and minimal steric footprint can significantly alter the electronic properties of the indole ring, influencing pKa, lipophilicity, and metabolic stability without drastically changing the overall topography of the molecule.[1][2][3]
This modification is particularly valuable for several reasons:
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¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) studies.[1][2] Given that proteins lack a natural fluorine background signal, ¹⁹F NMR allows for the unambiguous detection of conformational changes, ligand binding events, and protein dynamics with exceptional clarity.[1][2][3]
-
Modulation of Biological Activity: Fluorination can enhance binding affinity to target proteins by introducing new, favorable interactions (e.g., hydrogen bonding, dipole-dipole) and can improve metabolic stability by blocking sites susceptible to oxidative degradation.
-
Peptide and Protein Engineering: The incorporation of N-Boc-4-fluoro-L-tryptophan into peptides allows for the synthesis of novel therapeutics and research tools with tailored properties.[4][5]
This guide provides an in-depth exploration of the core chemical properties of N-Boc-4-fluoro-L-tryptophan, offering field-proven insights and detailed protocols to empower researchers in their synthetic and analytical endeavors.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties is critical for successful handling, reaction setup, and purification. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents, a crucial feature for its application in solid-phase peptide synthesis (SPPS).[4][][7]
Structural and General Properties
The key identifiers and physical characteristics of N-Boc-4-fluoro-L-tryptophan are summarized below. These data are foundational for molecular weight calculations, reaction stoichiometry, and material handling.
Diagram 1: Chemical Structure of N-Boc-4-fluoro-L-tryptophan
A 2D representation of the N-Boc-4-fluoro-L-tryptophan molecule.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 247119-91-9 | N/A |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | Derived |
| Molecular Weight | 322.33 g/mol | Derived |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | Data not consistently available; varies by supplier. Unfluorinated Boc-Trp-OH melts at ~136 °C (dec.).[][8] | [][8] |
| Optical Rotation [α] | Specific data for the 4-fluoro isomer is not widely published. For comparison, Boc-L-Trp-OH is [α]20/D −20±1°, c = 1 in DMF. | |
Solubility Profile
The solubility of N-Boc-4-fluoro-L-tryptophan is a critical parameter for its use in synthesis, purification, and analytical characterization. As a protected amino acid, it exhibits good solubility in many common organic solvents used in peptide synthesis.
Expert Insight: The choice of solvent is dictated by the application. For peptide coupling reactions, solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are standard. For NMR analysis, deuterated solvents such as CDCl₃ or DMSO-d₆ are required. While precise quantitative data for the 4-fluoro isomer is sparse, a qualitative profile can be reliably inferred from its structural analogue, Boc-L-tryptophan, and general principles.[7][8]
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Rationale & Application Notes |
|---|---|---|
| Dichloromethane (DCM) | Soluble | Commonly used for Boc-deprotection and peptide coupling steps.[9] |
| Chloroform (CHCl₃) | Soluble | Similar to DCM; often used for NMR analysis (as CDCl₃).[8] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, excellent for dissolving peptides and reagents during SPPS. |
| Ethyl Acetate (EtOAc) | Soluble | Useful for extraction and chromatography.[8] |
| Methanol (MeOH) | Soluble | Often used for sample preparation for analysis (e.g., MS).[10] |
| Water | Sparingly Soluble / Insoluble | The hydrophobic Boc group and indole ring limit aqueous solubility.[7][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds.[8] |
Spectroscopic and Analytical Profile
Spectroscopic analysis is essential for identity confirmation, purity assessment, and structural elucidation. The presence of the fluorine atom provides a unique analytical handle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for confirming the structure of N-Boc-4-fluoro-L-tryptophan. ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's atomic connectivity and chemical environment. While a specific experimental spectrum for this exact compound is not publicly available, predicted shifts based on related structures provide a reliable reference for analysis.[11]
Expert Insight: The ¹⁹F NMR spectrum is particularly valuable. It will show a single primary signal (a multiplet due to coupling with adjacent aromatic protons), providing an unambiguous marker for the presence and integrity of the fluorinated indole ring.[1][2] This is a key advantage in complex reaction mixtures or when incorporated into large peptides.
Table 3: Predicted NMR Chemical Shifts (Referenced to TMS)
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Indole NH | ~8.1 (br s) | Broad singlet, position is solvent-dependent. |
| Aromatic CHs | ~6.8 - 7.6 (m) | Complex multiplet pattern due to F-H coupling. | |
| Amide NH (Boc) | ~5.1 (d) | Doublet due to coupling with α-CH. | |
| α-CH | ~4.6 (m) | Multiplet. | |
| β-CH₂ | ~3.3 (m) | Multiplet. | |
| Boc (CH₃)₃ | ~1.4 (s) | Characteristic sharp singlet, integrates to 9H. | |
| ¹³C NMR | Carbonyl (Carboxyl) | ~175 | |
| Carbonyl (Boc) | ~155 | ||
| Aromatic Cs | ~110 - 140 | Complex region, includes C-F signal with large coupling constant. | |
| C (Boc quaternary) | ~80 | ||
| α-C | ~54 | ||
| β-C | ~28 | ||
| C (Boc methyls) | ~28 |
| ¹⁹F NMR | Indole C4-F | -120 to -125 (m) | Relative to CFCl₃. The exact shift is sensitive to the local environment.[12] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is the preferred method.
Expert Insight: In positive-ion mode ESI-MS, the primary ions observed will be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The high-resolution mass measurement should be within 5 ppm of the theoretical value to confirm the elemental formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₆H₂₀FN₂O₄⁺ | 323.1399 |
| [M+Na]⁺ | C₁₆H₁₉FN₂O₄Na⁺ | 345.1218 |
Chemical Reactivity and Stability
The reactivity of N-Boc-4-fluoro-L-tryptophan is dominated by the Boc-protected amine, the carboxylic acid, and the fluorinated indole side chain.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Recommended Storage: Store at 2-8°C, sealed from moisture and protected from light.[4][]
-
Chemical Stability: The compound is generally stable under standard laboratory conditions. The primary point of instability is the acid-labile Boc group. The indole ring, while electron-rich, is somewhat deactivated to oxidation by the electron-withdrawing fluorine atom.
N-α-Boc Deprotection
The removal of the Boc group is a fundamental step in peptide synthesis, liberating the alpha-amine for subsequent coupling. This is achieved under acidic conditions.[9][13]
Expert Insight: Trifluoroacetic acid (TFA) in DCM is the most common reagent system for Boc deprotection.[9][13] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[9] While the tryptophan indole ring is susceptible to alkylation by the tert-butyl cation, this side reaction is generally less problematic than with other protecting groups.[13][14] However, the inclusion of a scavenger like triisopropylsilane (TIS) is good practice, especially in solid-phase synthesis.
Diagram 2: Boc Deprotection Workflow
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- 3. biophysics.org [biophysics.org]
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- 5. chemimpex.com [chemimpex.com]
- 7. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 8. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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